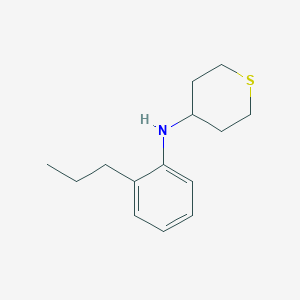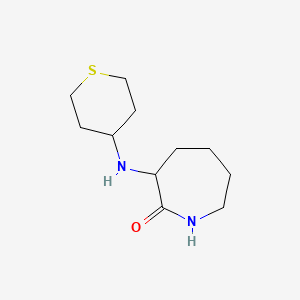
N-(pyridin-3-ylmethyl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)quinolin-3-amine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PQAM and has been the subject of numerous studies in recent years. PQAM is a heterocyclic compound that contains both a pyridine and a quinoline ring in its structure. In
Scientific Research Applications
PQAM has been found to have various applications in scientific research. One of the most significant applications of PQAM is its use as a fluorescent probe. PQAM has been shown to have high fluorescence intensity, making it an excellent tool for imaging and detecting biological molecules. PQAM has also been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
Mechanism of Action
The mechanism of action of PQAM is not fully understood. However, studies have suggested that PQAM interacts with specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. This interaction leads to a change in the fluorescence intensity of PQAM, which can be used to detect the presence of these biomolecules.
Biochemical and Physiological Effects:
PQAM has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for biological research. Studies have also suggested that PQAM may have antioxidant properties, which could have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of PQAM is its high fluorescence intensity, which makes it an excellent tool for imaging and detecting biological molecules. PQAM is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of PQAM is its sensitivity to pH and solvent polarity, which can affect its fluorescence intensity.
Future Directions
There are numerous future directions for the use of PQAM in scientific research. One potential application is the development of PQAM-based biosensors for the detection of various analytes, including biomolecules and environmental pollutants. Another potential direction is the use of PQAM in the development of targeted drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of PQAM and its potential therapeutic applications.
Conclusion:
In conclusion, PQAM is a heterocyclic compound that has numerous potential applications in scientific research. Its high fluorescence intensity makes it an excellent tool for imaging and detecting biological molecules, and its minimal toxicity makes it safe for use in vitro and in vivo. While there are limitations to its use, the future directions for PQAM research are promising, and further studies are needed to fully explore its potential applications.
Synthesis Methods
The synthesis of PQAM involves the reaction of 2-aminobenzylamine with 3-formylpyridine. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure PQAM.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDAYVASSNTPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)